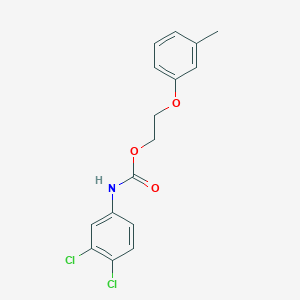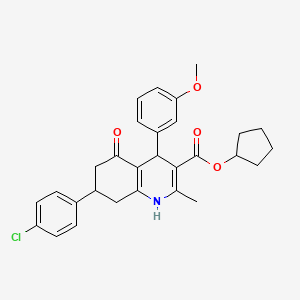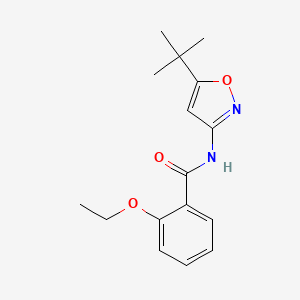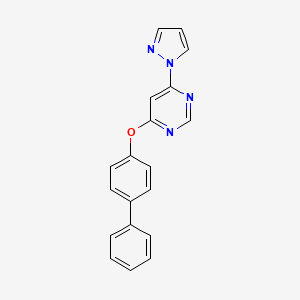
1-(2-chloro-4-nitrophenyl)-4-(3,5-dimethoxybenzoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chloro-4-nitrophenyl)-4-(3,5-dimethoxybenzoyl)piperazine, also known as CNB-001, is a novel compound that has been extensively studied for its potential therapeutic applications. This compound is a member of the piperazine family and has been shown to possess unique biochemical and physiological effects that make it an attractive target for further research.
Mecanismo De Acción
The mechanism of action of 1-(2-chloro-4-nitrophenyl)-4-(3,5-dimethoxybenzoyl)piperazine involves the modulation of several signaling pathways that are involved in various cellular processes. This compound has been shown to activate the Nrf2-ARE pathway, which plays a critical role in the regulation of oxidative stress and inflammation. Additionally, 1-(2-chloro-4-nitrophenyl)-4-(3,5-dimethoxybenzoyl)piperazine has been shown to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
1-(2-chloro-4-nitrophenyl)-4-(3,5-dimethoxybenzoyl)piperazine has been shown to possess several biochemical and physiological effects that make it an attractive target for further research. This compound has been shown to increase the levels of glutathione, an important antioxidant that plays a critical role in the regulation of oxidative stress. Additionally, 1-(2-chloro-4-nitrophenyl)-4-(3,5-dimethoxybenzoyl)piperazine has been shown to decrease the levels of reactive oxygen species and pro-inflammatory cytokines, which are involved in the regulation of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-chloro-4-nitrophenyl)-4-(3,5-dimethoxybenzoyl)piperazine has several advantages as a research tool. This compound is highly stable and has been shown to possess low toxicity, making it suitable for use in a variety of in vitro and in vivo experiments. Additionally, the synthesis of 1-(2-chloro-4-nitrophenyl)-4-(3,5-dimethoxybenzoyl)piperazine has been optimized to ensure high yields and purity, making it a reliable research tool.
However, there are also limitations to the use of 1-(2-chloro-4-nitrophenyl)-4-(3,5-dimethoxybenzoyl)piperazine in lab experiments. This compound has a relatively short half-life and may require multiple administrations to achieve therapeutic effects. Additionally, the mechanism of action of 1-(2-chloro-4-nitrophenyl)-4-(3,5-dimethoxybenzoyl)piperazine is not fully understood, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 1-(2-chloro-4-nitrophenyl)-4-(3,5-dimethoxybenzoyl)piperazine. One potential area of research is the development of novel therapeutic strategies for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 1-(2-chloro-4-nitrophenyl)-4-(3,5-dimethoxybenzoyl)piperazine may be useful in the treatment of various types of cancer. Further research is needed to fully understand the mechanism of action of this compound and to identify potential therapeutic targets. Finally, the optimization of the synthesis of 1-(2-chloro-4-nitrophenyl)-4-(3,5-dimethoxybenzoyl)piperazine may lead to the development of new compounds with improved pharmacological properties.
Métodos De Síntesis
The synthesis of 1-(2-chloro-4-nitrophenyl)-4-(3,5-dimethoxybenzoyl)piperazine involves a multi-step process that starts with the reaction of 2-chloro-4-nitroaniline with 3,5-dimethoxybenzoyl chloride to form the intermediate 1-(2-chloro-4-nitrophenyl)-3,5-dimethoxybenzoyl chloride. This intermediate is then reacted with piperazine to yield 1-(2-chloro-4-nitrophenyl)-4-(3,5-dimethoxybenzoyl)piperazine. The synthesis of this compound has been optimized to ensure high yields and purity.
Aplicaciones Científicas De Investigación
1-(2-chloro-4-nitrophenyl)-4-(3,5-dimethoxybenzoyl)piperazine has been extensively studied for its potential therapeutic applications in various diseases. This compound has been shown to possess neuroprotective, anti-inflammatory, and anti-oxidant properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 1-(2-chloro-4-nitrophenyl)-4-(3,5-dimethoxybenzoyl)piperazine has been shown to have anti-cancer properties and may be useful in the treatment of various types of cancer.
Propiedades
IUPAC Name |
[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-(3,5-dimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O5/c1-27-15-9-13(10-16(12-15)28-2)19(24)22-7-5-21(6-8-22)18-4-3-14(23(25)26)11-17(18)20/h3-4,9-12H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNECUEGDJBFBOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-4-nitrophenyl)-4-(3,5-dimethoxybenzoyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4,7,8-tetramethyl-5-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5153313.png)
![4-[5-(2-methoxyphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5153317.png)


![5-{3-chloro-5-methoxy-4-[3-(3-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5153325.png)
![2-[isopropyl(methyl)amino]ethyl diphenylacetate hydrochloride](/img/structure/B5153334.png)
![2-[4-(2-chlorophenyl)-1-piperazinyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5153338.png)
![1-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(1,1-dioxidotetrahydro-3-thienyl)piperazine](/img/structure/B5153342.png)
![3-({[4-(dimethylamino)phenyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5153355.png)

![1-[3-(4-ethoxyphenoxy)propoxy]-3-methylbenzene](/img/structure/B5153361.png)


